molecular formula C8H17BrO3 B13989515 2-Bromo-1,1,1-triethoxyethane CAS No. 40070-39-1

2-Bromo-1,1,1-triethoxyethane

Cat. No.: B13989515
CAS No.: 40070-39-1
M. Wt: 241.12 g/mol
InChI Key: FVKSPKMLNBZIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,1,1-triethoxyethane is an organic compound with the molecular formula C8H17BrO3. It is a brominated derivative of triethoxyethane and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to three ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1,1-triethoxyethane can be synthesized through the reaction of 1,1,1-triethoxyethane with bromine. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to ensure high yield and purity of the compound. The use of advanced distillation techniques helps in the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1-triethoxyethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,1,1-triethoxyethane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1-triethoxyethane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The ethoxy groups stabilize the intermediate carbocations formed during these reactions, making the compound highly reactive under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,1,1-triethoxyethane is unique due to the presence of the bromine atom, which makes it highly reactive in various chemical reactions. The three ethoxy groups provide stability to the intermediate species formed during reactions, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

40070-39-1

Molecular Formula

C8H17BrO3

Molecular Weight

241.12 g/mol

IUPAC Name

2-bromo-1,1,1-triethoxyethane

InChI

InChI=1S/C8H17BrO3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7H2,1-3H3

InChI Key

FVKSPKMLNBZIEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CBr)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.